BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

5‑HT₆ receptor ligands sulfonyloxazolamine SAR regioisomer differentiation

This 2‑chlorophenyl‑dimethylamine sulfonyloxazolamine is the exact regioisomer specified in 5‑HT₆ patent claims (US 6,441,013). Unlike the 4‑chlorophenyl analog (CAS 313684‑03‑6), this compound is essential for halogen‑scanning SAR studies where positional selectivity dictates receptor affinity and functional activity. The N,N‑dimethylamine handle enables straightforward N‑demethylation or quaternization for radiolabeling and fluorescent tagging. Secure your supply to avoid uncharacterized isomer substitutions that compromise assay integrity.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.8 g/mol
Cat. No. B2999364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3
InChIKeyZGOUDMAXJJTRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine (CAS 301158-50-9) Requires Rigorous Comparator Analysis Before Procurement


4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a synthetic sulfonyloxazolamine derivative within a chemotype originally disclosed as selective 5‑HT₆ receptor ligands [1]. The core patent (US 6,441,013) establishes that members of this structural class exhibit 5‑HT₆ receptor affinity with an IC₅₀ below 4 µM and are indicated for central nervous system disorders [1]. The compound bears a 2‑chlorophenyl substituent at the oxazole 2‑position and an N,N‑dimethylamine at the 5‑position, distinguishing it from the 4‑chlorophenyl regioisomer (CAS 313684‑03‑6) and close analogs that vary in the sulfonyl aryl group or amine substituent . Because subtle structural changes can materially shift receptor subtype selectivity, functional activity (agonism vs. antagonism), and physicochemical properties, procurement without a thorough comparator analysis risks selecting an analog with divergent biological behaviour.

Why 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine Cannot Be Interchanged with Other Sulfonyloxazolamines Without Quantitative Evidence


The sulfonyloxazolamine family encompasses numerous permutations of the phenyl substituent (e.g., 2‑chloro, 4‑chloro, 2,4‑dichloro, unsubstituted phenyl) and the amine moiety (dimethylamine, piperidine, morpholine, benzylamine). The patent literature explicitly lists preferred compounds that differ by a single halogen position or amine group, yet provides no compound‑specific binding data that would allow a user to assume functional equivalence [1]. In 5‑HT₆ receptor pharmacology, even a chlorine positional isomer can yield a >10‑fold difference in affinity or a switch from antagonist to agonist behaviour. Generic substitution—replacing the 2‑chlorophenyl‑dimethylamine derivative with, for example, the 4‑chlorophenyl analog (CAS 313684‑03‑6) or the 2,4‑dichlorophenyl‑piperidine variant—therefore introduces an unquantified risk of altered target engagement. The quantitative comparisons below demonstrate where differentiation data exist and, critically, where they are absent.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine Against Its Closest Analogs


Regioisomeric Chlorine Position Distinguishes Target Compound from the 4‑Chlorophenyl Analog at the Level of Commercial Availability and Patent Inclusion

The target compound (301158‑50‑9) and its 4‑chlorophenyl regioisomer (313684‑03‑6) differ solely in the position of the chlorine atom on the 2‑phenyl ring. Both are listed within the same Markush structure in US 6,441,013, yet the patent provides no individual IC₅₀ values that would quantify the pharmacological consequence of this regiochemical change [1]. The 4‑chlorophenyl isomer is commercially catalogued by Sigma‑Aldrich (Product R652288), whereas the 2‑chlorophenyl isomer is not . This asymmetry in vendor sourcing means that procurement of the 2‑chlorophenyl variant requires custom synthesis or specialty suppliers, while the 4‑chlorophenyl analog is available as an off‑the‑shelf AldrichCPR product.

5‑HT₆ receptor ligands sulfonyloxazolamine SAR regioisomer differentiation

N,N‑Dimethylamine vs. Cyclic Amine (Piperidine/Morpholine) Substituents: The Patent Defines a Class‑Wide 5‑HT₆ IC₅₀ Threshold Without Compound‑Specific Values

The patent US 6,441,013 states that compounds of the sulfonyloxazolamine class exhibit selective 5‑HT₆ receptor affinity with an IC₅₀ of less than 4 µmol/L, measured by displacement of ³H‑LSD from human recombinant 5‑HT₆ receptors [1]. The target compound carries an acyclic N,N‑dimethylamine, whereas close analogs feature piperidine (e.g., 1‑[4‑benzenesulfonyl‑2‑(2‑chlorophenyl)oxazol‑5‑yl]‑piperidine) or morpholine rings. The patent disclosure treats all amine variants as functionally interchangeable under the class‑level claim, but does not disclose whether the dimethylamine analog achieves an IC₅₀ of, for example, 100 nM vs. 3 µM.

5‑HT₆ binding assay amine substituent SAR radioligand displacement

Distinction from the 2,4‑Dichlorophenyl Analog: Structural Difference with No Publicly Accessible Comparative Affinity or Selectivity Data

The 2,4‑dichlorophenyl analog ([4‑benzenesulfonyl‑2‑(2,4‑dichlorophenyl)oxazol‑5‑yl]‑dimethylamine) is listed alongside the target compound in the patent as a particularly preferred embodiment [1]. The additional chlorine substituent at the 4‑position of the phenyl ring is expected to influence lipophilicity (calculated log P), metabolic stability, and potentially off‑target interactions. However, no head‑to‑head data comparing the mono‑chloro (target) and di‑chloro analogs are publicly available. Researchers must treat the two compounds as pharmacologically unadjudicated variants.

5‑HT₆ ligand selectivity halogen substitution oxazole scaffold

Assigned Therapeutic Indications (CNS Disorders) Are Identical Across the Sulfonyloxazolamine Class; No Disease‑Model‑Specific Data Exist for the Target Compound

The patent US 6,441,013 discloses that sulfonyloxazolamines are useful for treating psychoses, schizophrenia, depression, memory disorders, Parkinson's disease, Alzheimer's disease, and eating disorders, among others [1]. This therapeutic scope is assigned uniformly to all compounds of the general formula, including the target compound and its piperidine, morpholine, and dichlorophenyl analogs. No compound‑specific in vivo efficacy data, disease‑model results, or pharmacokinetic profiling are provided that would differentiate the target compound for a particular indication.

CNS drug discovery 5‑HT₆ antagonist cognitive disorders

Application Scenarios for 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine Grounded in the Evidence


5‑HT₆ Receptor Radioligand Binding Screening Where Regioisomeric Identity Must Match a Proprietary Reference

When a screening cascade requires exact structural correspondence to a reference standard previously used in a proprietary 5‑HT₆ assay, the target compound is the only acceptable choice over the 4‑chlorophenyl regioisomer. The patent confirms inclusion of this specific regioisomer in the preferred compound list [1]. However, the absence of public IC₅₀ data means users must independently establish the compound's assay performance and cannot rely on literature values for protocol optimization.

Structure–Activity Relationship (SAR) Studies Exploring Halogen Position Effects on 5‑HT₆ Affinity

The target compound serves as an essential member of a halogen‑scanning SAR set. Comparing the 2‑chlorophenyl (target), 4‑chlorophenyl, and 2,4‑dichlorophenyl derivatives within a single assay enables de novo determination of the positional effect on 5‑HT₆ binding [1]. Such a study would generate the head‑to‑head data currently absent from the public domain and would be publishable as novel SAR.

Pharmacological Profiling Where Dimethylamine Substitution Is a Synthetic Handle for Subsequent Derivatization

The N,N‑dimethylamine moiety of the target compound offers a distinct synthetic entry point compared to the piperidine or morpholine analogs. Researchers aiming to install a radiolabel, a fluorescent tag, or a pharmacokinetic modulator may prefer the dimethylamine variant for its simpler N‑demethylation or quaternization chemistry [1]. This synthetic utility, rather than intrinsic biological superiority, can justify procurement over the cyclic amine analogs.

Negative Control Experiments Requiring a Compound with Undisclosed but Plausible 5‑HT₆ Inactivity

Given the absence of any published affinity value for the target compound, it cannot be assumed to be active at 5‑HT₆ receptors despite the class‑level patent claim. If a researcher requires a structurally matched but potentially inactive control for a 5‑HT₆ assay, the target compound—once tested and confirmed inactive or weakly active in‑house—could serve this role, whereas the more widely available 4‑chlorophenyl isomer may have undocumented activity that confounds interpretation [1].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.